15-Keto Bimatoprost-d5
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Overview
Description
15-Keto Bimatoprost-d5 is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a prostaglandin F2α analog. This compound is primarily used in scientific research, particularly in the study of ocular hypotensive agents. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Bimatoprost-d5 involves the incorporation of deuterium atoms into the 15-Keto Bimatoprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while reduction reactions may produce hydroxyl derivatives .
Scientific Research Applications
15-Keto Bimatoprost-d5 is widely used in scientific research, including:
Chemistry: As a tracer in the study of reaction mechanisms and pathways.
Biology: In the investigation of cellular processes and metabolic pathways.
Medicine: For the development of ocular hypotensive agents and studying their pharmacokinetics.
Industry: In the production of deuterium-labeled compounds for various applications
Mechanism of Action
15-Keto Bimatoprost-d5 exerts its effects by mimicking the activity of prostaglandin F2α. It primarily targets the prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is beneficial in the treatment of conditions like glaucoma and ocular hypertension .
Comparison with Similar Compounds
Similar Compounds
15-Keto Bimatoprost: The non-deuterated analog used for similar research purposes.
Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma and ocular hypertension.
Latanoprost: A prostaglandin F2α analog used for reducing intraocular pressure
Uniqueness
15-Keto Bimatoprost-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it a valuable tool in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C25H35NO4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2 |
InChI Key |
OZCBJWOYRKMMPF-BYNWSLMCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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